Cas no 65996-09-0 (2-Bromo-4-methyl-3-(trifluoromethyl)pyridine)

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromo substituent at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the construction of heterocyclic frameworks. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Negishi couplings, while the methyl group can influence steric and electronic properties. Its stability and well-defined reactivity make it a valuable building block for the development of bioactive molecules and specialty chemicals.
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine structure
65996-09-0 structure
Product name:2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
CAS No:65996-09-0
MF:C7H5BrF3N
MW:240.020511388779
CID:1095500
PubChem ID:12919735

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
    • 1-((2-bromo-4-methylphenoxy)me
    • 1-(benzyloxy)-2-bromo-4-methylbenzene
    • 1-Benzyloxy-2-bromo-4-methylbenzene
    • 2-benzyloxy-5-methylbromobenzene
    • 2-bromo-4-methyl-1-(phenylmethoxy)benzene
    • 2-bromo-4-methyl-3-trifluoromethylpyridine
    • 2-bromo-4-methyl-3-trifluoromethyl-pyridine
    • 3-bromo-4-benzyloxytoluene
    • ACMC-1CMNF
    • ANW-26363
    • benzyl 2-bromo-4-methylphenyl ether
    • benzyl-(2-bromo-4-methyl-phenyl)-ether
    • CTK0J2120
    • SureCN1855654
    • 65996-09-0
    • XGCSWVNSEVFLRA-UHFFFAOYSA-N
    • EN300-736107
    • SCHEMBL11188610
    • Inchi: InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
    • InChI Key: XGCSWVNSEVFLRA-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NC=C1)Br)C(F)(F)F

Computed Properties

  • Exact Mass: 238.95575g/mol
  • Monoisotopic Mass: 238.95575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-736107-10.0g
2-bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
10g
$4667.0 2023-05-25
Alichem
A029193088-1g
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
1g
$1181.52 2023-09-01
Aaron
AR00IC8N-50mg
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
50mg
$372.00 2025-02-14
Aaron
AR00IC8N-100mg
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
100mg
$542.00 2025-02-14
Aaron
AR00IC8N-500mg
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
500mg
$1190.00 2025-02-14
Aaron
AR00IC8N-1g
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
1g
$1519.00 2025-02-14
1PlusChem
1P00IC0B-1g
2-bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
1g
$1405.00 2024-04-22
Chemenu
CM170841-1g
2-bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
1g
$1083 2023-01-02
Enamine
EN300-736107-0.1g
2-bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
0.1g
$376.0 2023-05-25
Chemenu
CM170841-1g
2-bromo-4-methyl-3-(trifluoromethyl)pyridine
65996-09-0 95%
1g
$1274 2021-08-05

Additional information on 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine: A Comprehensive Overview

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, also known by its CAS number 65996-09-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents at the 2, 4, and 3 positions. The bromine atom at position 2, the methyl group at position 4, and the trifluoromethyl group at position 3 confer unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

The structure of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine is characterized by its aromaticity and the presence of electron-withdrawing groups such as bromine and trifluoromethyl. These groups influence the compound's reactivity, stability, and solubility. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its electronic properties facilitate key transformations such as nucleophilic aromatic substitution and cross-coupling reactions.

In terms of synthesis, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine can be prepared through various routes, including Friedel-Crafts alkylation and directed metallation strategies. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. For instance, a recent study published in the Journal of Organic Chemistry demonstrated an efficient method involving palladium-catalyzed coupling reactions to construct this compound with high yield and purity.

The applications of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine are diverse and expanding rapidly due to advancements in chemical synthesis and materials science. One notable application is in the development of advanced materials for optoelectronic devices. The compound's ability to act as a precursor for metal-free organic semiconductors has been explored in recent research, where it was used to fabricate high-performance field-effect transistors (FETs). These devices exhibit excellent charge transport properties, making them suitable for next-generation electronic applications.

In the pharmaceutical industry, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. For example, a study published in Medicinal Chemistry Communications reported its use in constructing inhibitors for kinases involved in cancer progression. The compound's unique substitution pattern allows for precise control over pharmacokinetic properties such as solubility and bioavailability.

The environmental impact of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine has also been a topic of interest in recent years. Researchers have investigated its biodegradation pathways under different environmental conditions to assess its potential risks to ecosystems. Preliminary findings suggest that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in natural environments.

In conclusion, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, with its CAS number 65996-09-0, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern synthetic chemistry, while ongoing research continues to uncover new avenues for its utilization. As advancements in chemical synthesis and materials science progress, this compound is poised to play an even more significant role in shaping future technologies.

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